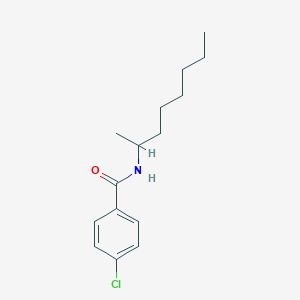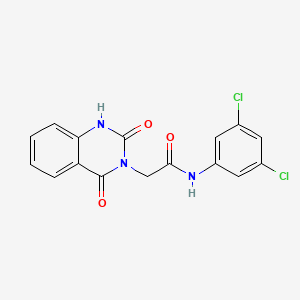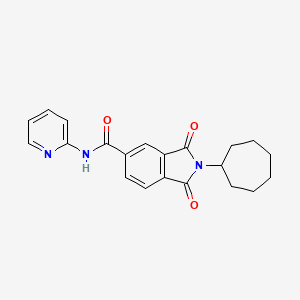![molecular formula C18H15ClF3N3O2 B11018212 1-[4-chloro-3-(trifluoromethyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018212.png)
1-[4-chloro-3-(trifluoromethyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down It consists of several functional groups, each contributing to its properties
-
Structure: : The compound has a pyrrolidine ring (a five-membered ring containing nitrogen) with a carboxamide group attached. The phenyl ring bears a chlorine atom and a trifluoromethyl group. Additionally, there’s a methyl-substituted pyridine ring.
-
Purpose: : Researchers have explored this compound due to its potential biological activities, which we’ll discuss further.
Preparation Methods
Synthetic Routes::
Isocyanate Approach:
- The reaction typically occurs under anhydrous conditions .
- Solvents like dichloromethane or toluene are commonly used.
- While I don’t have specific industrial production details, the synthetic route can be scaled up for large-scale production.
Chemical Reactions Analysis
Reactions::
Substitution: The chlorine atom can undergo substitution reactions.
Oxidation/Reduction: The trifluoromethyl group may participate in redox processes.
Base: Used for deprotonation or nucleophilic reactions.
Acid: For protonation or electrophilic reactions.
Metal Catalysts: Facilitate transformations.
- Byproducts may include regioisomers or side products.
The target compound itself: .
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug candidates.
Biological Studies: Examined for interactions with proteins, enzymes, or receptors.
Materials Science: May find applications in organic electronics or sensors.
Mechanism of Action
Targets: It likely interacts with specific cellular proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Highlight its distinct properties compared to related compounds.
Similar Compounds: Explore other pyrrolidine-based molecules.
Properties
Molecular Formula |
C18H15ClF3N3O2 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H15ClF3N3O2/c1-10-3-2-6-23-16(10)24-17(27)11-7-15(26)25(9-11)12-4-5-14(19)13(8-12)18(20,21)22/h2-6,8,11H,7,9H2,1H3,(H,23,24,27) |
InChI Key |
IFVUICRFMBHXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B11018136.png)
![3-chloro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11018141.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11018146.png)

![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11018179.png)


![4-butyl-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11018190.png)
![Dimethyl 5-{[(4,5-dimethoxy-2-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11018196.png)


![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)propanamide](/img/structure/B11018207.png)
![1-(1H-indazol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018220.png)
![3,3-diphenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11018222.png)
